cis-ent-Tadalafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

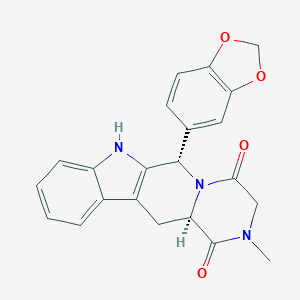

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IERDGZPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-28-4 | |

| Record name | Tadalafil, (6S ,12aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TADALAFIL, (6S ,12AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to cis-ent-Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of cis-ent-Tadalafil, a significant stereoisomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. It covers the molecule's chemical structure, physicochemical properties, mechanism of action, and a representative synthetic pathway, designed to be a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is the (6S,12aR)-diastereomer of Tadalafil. Tadalafil itself, marketed as Cialis, is the (6R,12aR)-diastereomer and is well-known for its therapeutic effects.[1][2] The stereochemistry at the 6 and 12a positions is crucial for its biological activity. The designation "cis" refers to the relative orientation of the substituents on the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole ring system, while "ent" denotes its enantiomeric relationship at one of the chiral centers relative to the main drug.

Chemical Identifiers:

-

IUPAC Name: (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

-

Synonyms: Tadalafil EP Impurity C, (6S,12aR)-Tadalafil

-

CAS Number: 171596-28-4

-

InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N

-

SMILES: CN1CC(=O)N2--INVALID-LINK--C1=O

The key physicochemical and pharmacological properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉N₃O₄ | [3] |

| Molecular Weight | 389.40 g/mol | [3] |

| Accurate Mass | 389.1376 | [3] |

| Physical Form | White/Off-White Solid | [3] |

| Purity (Typical) | >95% (by HPLC) | [3] |

| PDE5 Inhibitory Activity (IC₅₀) | 5 nM | [4][5] |

It is critical to distinguish this compound ((6S,12aR)) from other stereoisomers. The commercially available drug, Tadalafil, is the (6R,12aR) isomer, which is also a potent PDE5 inhibitor.[6] In contrast, the (6S,12aS) isomer, also known as ent-Tadalafil, is reported to be inactive.[3] The trans-diastereomers, (6R,12aS) and (6S,12aR), also exhibit different activity profiles, with some reports indicating that the (-)-trans-Tadalafil isomer retains some PDE5 inhibitory activity.[7][8]

Mechanism of Action: PDE5 Inhibition

This compound, like Tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5] The mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is fundamental to the process of penile erection.

Signaling Pathway Overview:

-

Initiation: Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.

-

Enzyme Activation: NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase.

-

Second Messenger Production: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Physiological Effect: Increased levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum and penile arteries. This relaxation allows for increased blood flow into the penis, resulting in an erection.

-

Termination: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, terminating the signal and causing the erection to subside.

-

Inhibitor Action: By competitively inhibiting PDE5, this compound prevents the degradation of cGMP. This enhances and prolongs the smooth muscle relaxation and increased blood flow, thereby facilitating erectile function in the presence of sexual stimulation.

The following diagram illustrates this critical signaling pathway.

Experimental Protocols: Synthesis of Tadalafil Stereoisomers

The synthesis of Tadalafil and its stereoisomers, including this compound, is most commonly achieved via a multi-step process centered around the Pictet-Spengler reaction . This reaction forms the key tetracyclic β-carboline core of the molecule. The choice of starting materials, particularly the chirality of the tryptophan derivative, dictates the final stereochemistry.

Representative Synthetic Protocol:

The synthesis can be broadly divided into three key stages:

-

Formation of the Tetrahydro-β-carboline Intermediate (Pictet-Spengler Reaction)

-

Acylation of the Secondary Amine

-

Piperazinedione Ring Formation (Cyclization)

Step 1: Pictet-Spengler Reaction

-

Objective: To condense D-tryptophan methyl ester with piperonal to form the cis and trans diastereomers of methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

-

Reagents:

-

D-Tryptophan methyl ester hydrochloride

-

Piperonal (1,3-Benzodioxole-5-carboxaldehyde)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Solvent (e.g., dichloromethane (DCM), isopropanol, sulfolane)

-

-

Procedure:

-

D-tryptophan methyl ester hydrochloride and piperonal are suspended in the chosen solvent.

-

The acid catalyst is added, and the mixture is stirred at a controlled temperature (conditions can range from -25°C to reflux, depending on the catalyst and solvent system).

-

The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). The reaction typically yields a mixture of cis and trans diastereomers.

-

The desired cis-isomer can often be selectively precipitated as its hydrochloride salt, or the mixture can be carried forward to the next step followed by chromatographic separation. The diastereomeric ratio is highly dependent on the reaction conditions.

-

Step 2: Acylation with Chloroacetyl Chloride

-

Objective: To acylate the secondary amine of the β-carboline intermediate.

-

Reagents:

-

cis-Tetrahydro-β-carboline intermediate from Step 1

-

Chloroacetyl chloride

-

Base (e.g., sodium bicarbonate)

-

Solvent (e.g., chloroform, DCM)

-

-

Procedure:

-

The cis-intermediate is dissolved or suspended in the solvent.

-

An aqueous solution of a base is added, followed by the dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0-5°C).

-

The reaction is stirred until completion.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the N-chloroacetylated product.

-

Step 3: Cyclization with Methylamine

-

Objective: To form the final piperazinedione ring structure.

-

Reagents:

-

N-chloroacetylated intermediate from Step 2

-

Methylamine (solution in a solvent like methanol or THF)

-

Solvent (e.g., methanol, chloroform)

-

-

Procedure:

-

The product from Step 2 is dissolved in the solvent.

-

An excess of methylamine solution is added.

-

The mixture is heated (e.g., to 50°C or reflux) for several hours until the cyclization is complete.

-

Upon cooling, the product, a specific stereoisomer of Tadalafil, crystallizes from the solution. It can then be collected by filtration, washed, and dried.

-

The following diagram outlines this general experimental workflow.

References

- 1. [The Configuration of Tadalafil and Tadalafil Analogues Found in Dietary Supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. yeasen.com [yeasen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling cis-ent-Tadalafil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-ent-Tadalafil, an isomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document consolidates critical data on its chemical identity, physicochemical properties, and analytical methodologies, offering a valuable resource for researchers in drug discovery and development.

Core Identity and Properties

This compound, also known as Tadalafil EP Impurity C, is a stereoisomer of Tadalafil.[1] Its specific chemical name is (6S, 12aR)-6-(1, 3-Benzodioxol-5-yl)-2, 3, 6, 7, 12, 12a-hexahydro-2-methylpyrazino[1', 2':1, 6]pyrido[3, 4-b]indole-1, 4-dione.[1] Understanding the distinct properties of this isomer is crucial for the quality control and purity assessment of Tadalafil active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its key characteristics.

| Property | Value | Source |

| CAS Number | 171596-28-4 | [1][2][3][4] |

| Molecular Formula | C₂₂H₁₉N₃O₄ | [1][2][4] |

| Molecular Weight | 389.40 g/mol | [1][2] |

| IUPAC Name | (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione | [3] |

| Physical Form | Solid | [3] |

| Purity | >95% (HPLC) | [2] |

| Storage Temperature | +5°C or -20°C/-80°C | [1][3] |

Pharmacological Profile

This compound is recognized as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The mechanism of action for PDE5 inhibitors like Tadalafil is well-established and is central to their therapeutic effects in conditions such as erectile dysfunction and pulmonary arterial hypertension.[6][7][8]

Mechanism of Action: PDE5 Inhibition

The therapeutic action of Tadalafil and its isomers is rooted in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase. This leads to an increase in the levels of cGMP, a second messenger that induces smooth muscle relaxation in the corpus cavernosum, resulting in increased blood flow and penile erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[6][8] This enhancement of the NO/cGMP pathway is the cornerstone of its efficacy.

Experimental Protocols

The synthesis and analysis of Tadalafil and its isomers involve precise chemical and analytical methods. The following sections provide an overview of the methodologies cited in the literature.

Synthesis and Purification

The synthesis of Tadalafil isomers typically involves a multi-step process. A common route is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carboxaldehyde), which forms the key tetrahydro-β-carboline intermediate.[9][10] This reaction can lead to a mixture of cis and trans diastereomers.

Key Synthetic Steps:

-

Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester hydrochloride with piperonal in a suitable solvent like sulfolane.[10] This step is crucial for establishing the stereochemistry of the molecule.

-

Acylation: The resulting intermediate is then acylated, for example, with chloroacetyl chloride.[10]

-

Cyclization: The final cyclization step to form the diketopiperazine ring is often achieved by reaction with an amine, such as aqueous methylamine, to yield the Tadalafil structure.[10]

The separation of the desired (6R, 12aR)-Tadalafil from its isomers, including this compound, is a critical purification step, often accomplished through chromatographic techniques.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Tadalafil and its isomers.[11][12] Chiral stationary phases are essential for resolving the enantiomers.

Typical HPLC Method Parameters:

-

Column: Chiral stationary phases such as Chiralpak AD or CHIRALPAK-IC are commonly used.[11][12] Phenyl-bonded silica gel columns have also been employed for separating related substances.[13]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropyl alcohol is often used for chiral separations.[11] For reversed-phase separations, mixtures of acetonitrile and water, sometimes with modifiers like trifluoroacetic acid, are utilized.[12][13]

-

Detection: UV detection is typically set at a wavelength around 220 nm or 285 nm.[11][13]

-

Flow Rate: A flow rate of approximately 0.75 to 1.0 mL/min is common.[11][12]

-

Column Temperature: The separation is often performed at a controlled temperature, for instance, 30°C.[11][12]

The following diagram illustrates a general workflow for the analytical determination of Tadalafil isomers.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. This compound | CAS 171596-28-4 | LGC Standards [lgcstandards.com]

- 3. This compound | 171596-28-4 [sigmaaldrich.com]

- 4. This compound | CAS 171596-28-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. ebiohippo.com [ebiohippo.com]

- 6. Tadalafil | 171596-29-5 [chemicalbook.com]

- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tadalafil - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. caod.oriprobe.com [caod.oriprobe.com]

- 13. CN108169395B - Analysis and detection method of tadalafil tablet related substances - Google Patents [patents.google.com]

The Stereoisomers of Tadalafil: A Technical Guide to Their Synthesis, Pharmacological Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides an in-depth exploration of these stereoisomers—(6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR)—delineating their synthesis, pharmacological activities, and the critical significance of stereoisomeric purity in drug development. Detailed experimental protocols for stereoselective synthesis and analytical separation are presented, alongside a comprehensive summary of their differential PDE5 inhibitory activities. Furthermore, this guide illustrates the molecular pharmacology of Tadalafil through signaling pathway diagrams and elucidates the relationships between the stereoisomers, offering a vital resource for researchers in medicinal chemistry and pharmacology.

Introduction to the Stereochemistry of Tadalafil

Tadalafil's molecular structure contains two stereogenic centers at the 6 and 12a positions of its hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. This results in the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. The cis isomers, (6R, 12aR) and (6S, 12aS), are enantiomers of each other. The trans isomers, (6R, 12aS) and (6S, 12aR), form another enantiomeric pair. The relationship between a cis and a trans isomer is diastereomeric.

The pharmacological activity of Tadalafil is highly dependent on its stereochemistry. The clinically approved and marketed form of the drug is the (6R, 12aR)-isomer, which exhibits the most potent and selective inhibition of PDE5.[1][2] The other stereoisomers have significantly lower or negligible activity, underscoring the importance of stereocontrol in the synthesis and the analytical characterization of Tadalafil for pharmaceutical use.[3]

Stereoselective Synthesis of Tadalafil Isomers

The cornerstone of Tadalafil synthesis is the Pictet-Spengler reaction, a powerful method for constructing the β-carboline core of the molecule.[4][5] Stereocontrol in this reaction is crucial for obtaining the desired (6R, 12aR) configuration.

Synthesis of (6R, 12aR)-Tadalafil

The enantioselective synthesis of the active (6R, 12aR)-isomer typically commences with D-tryptophan methyl ester and piperonal.[6][7]

Experimental Protocol: Pictet-Spengler Reaction for (1R, 3R)-methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (cis-intermediate)

-

Materials: D-tryptophan methyl ester hydrochloride, piperonal, sulfolane, dichloromethane.

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30°C.[6]

-

Heat the reaction mixture to 80-85°C and stir for 14 hours.[6]

-

Cool the mixture to 25-30°C.

-

Add dichloromethane (500 mL) and stir the resulting mixture for 1 hour.[6]

-

Filter the solid, wash with dichloromethane (500 mL), and dry to yield the cis-intermediate hydrochloride.[6]

-

Experimental Protocol: Cyclization to (6R, 12aR)-Tadalafil

-

Materials: cis-intermediate hydrochloride, chloroacetyl chloride, 40% aqueous methylamine, dichloromethane, methanol, sodium bicarbonate.

-

Procedure:

-

Dissolve the cis-intermediate hydrochloride (50 g) in dichloromethane and 5% aqueous sodium bicarbonate (500 mL). Separate the organic layer.[6]

-

To the organic layer, add sodium bicarbonate (15 g).

-

Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) at 0-5°C and stir for three hours.[6]

-

Isolate the resulting intermediate, (1R, 3R)-methyl 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

-

Dissolve the intermediate (30 g) in methanol (450 mL) and heat to 35-40°C.[6]

-

Add 40% aqueous methylamine (27 mL) and stir the reaction mixture at 50-55°C for 5 hours.[6]

-

Cool the mixture to 10-15°C to induce crystallization.

-

Filter and dry the solid to obtain (6R, 12aR)-Tadalafil.[6]

-

Synthesis of Other Stereoisomers

The other stereoisomers can be synthesized by utilizing the corresponding enantiomer of tryptophan methyl ester (L-tryptophan methyl ester for the (6S, 12aS) and (6S, 12aR) isomers) or by epimerization.

Experimental Protocol: Epimerization of (6R, 12aR)-Tadalafil to (6R, 12aS)-Tadalafil

-

Materials: (6R, 12aR)-Tadalafil, dimethylformamide (DMF), saturated aqueous potassium carbonate (K₂CO₃).

-

Procedure:

A patented method describes the preparation of three isomers: Isomer I from partial racemization of Tadalafil, Isomer II from total synthesis using L-tryptophan, and Isomer III from partial racemization of Isomer II.[9]

Pharmacological Significance and Activity

The four stereoisomers of Tadalafil exhibit marked differences in their ability to inhibit PDE5, which is the key mechanism for its therapeutic effects.

| Stereoisomer | Configuration | PDE5 Inhibitory Activity (IC₅₀) | Reference(s) |

| Tadalafil | (6R, 12aR) | ~5 nM | [10][11] |

| Enantiomer | (6S, 12aS) | ~90 nM ("cis-Tadalafil") | [12] |

| Diastereomer | (6R, 12aS) | ~100-fold lower potency than (6R, 12aR) | [8] |

| Diastereomer | (6S, 12aR) | Limited data available, expected to have low activity |

The data clearly indicates that the (6R, 12aR)-stereoisomer is the most potent inhibitor of PDE5. The enantiomer, (6S, 12aS), is significantly less active. The diastereomers, such as the (6R, 12aS) isomer, show a dramatic loss of potency.[8] It has been reported that among the other stereoisomers, only (-)-trans-tadalafil shows some PDE-5 inhibitory activity.[3] This high degree of stereoselectivity highlights the specific three-dimensional arrangement required for effective binding to the active site of the PDE5 enzyme.

Mechanism of Action and Signaling Pathway

Tadalafil exerts its pharmacological effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[13] In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[14][15] This vasodilation increases blood flow to the penis, leading to an erection. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.[1][14]

Analytical Separation of Stereoisomers

The control of stereoisomeric purity is a critical aspect of quality control for Tadalafil active pharmaceutical ingredients (APIs) and finished products. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for the separation and quantification of Tadalafil's stereoisomers.

Experimental Protocol: Chiral HPLC Separation of Tadalafil Stereoisomers

-

Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

-

Column: Chiralpak AD (or a similar amylose-based chiral column).[16]

-

Mobile Phase: A mixture of hexane and isopropyl alcohol (e.g., 1:1 v/v).[16] The exact ratio may be optimized to achieve baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 220 nm.[16]

-

Procedure:

-

Prepare standard solutions of each of the four Tadalafil stereoisomers, if available, and a solution of the test sample in the mobile phase.

-

Inject the solutions into the HPLC system.

-

The four isomers, (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR), should be baseline separated.[16]

-

Quantify the amount of each stereoisomer present in the test sample by comparing the peak areas to those of the standards.

-

The United States Pharmacopeia (USP) monograph for Tadalafil also provides a method for assessing its enantiomeric and diastereomeric purity, often specifying a resolution of not less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil.[17]

Logical Relationships and Visualization

The stereochemical relationships between the four isomers of Tadalafil can be visualized to better understand their structural connections.

Conclusion

The stereochemistry of Tadalafil is a determining factor in its pharmacological activity. The (6R, 12aR)-isomer is a highly potent and selective inhibitor of PDE5, while its enantiomer and diastereomers are significantly less active. This underscores the necessity for stringent stereocontrol during synthesis and rigorous analytical methods for ensuring the stereoisomeric purity of the final drug product. The information provided in this technical guide, including detailed synthetic and analytical protocols, quantitative activity data, and pathway visualizations, serves as a comprehensive resource for professionals engaged in the research and development of Tadalafil and other chiral pharmaceuticals. A thorough understanding of the properties and behavior of each stereoisomer is paramount for the development of safe and effective medicines.

References

- 1. ugent.be [ugent.be]

- 2. [The Configuration of Tadalafil and Tadalafil Analogues Found in Dietary Supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 7. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN107973796B - Preparation method of tadalafil isomer - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 13. chemignition.com [chemignition.com]

- 14. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. phenomenex.com [phenomenex.com]

The Unintended Isomer: A Technical Guide to the Role of cis-ent-Tadalafil as a Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tadalafil, the active pharmaceutical ingredient (API) in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for erectile dysfunction and pulmonary arterial hypertension. As a chiral molecule with two stereocenters, Tadalafil can exist as four stereoisomers. The therapeutically active isomer is (6R,12aR)-Tadalafil. This technical guide focuses on one of its stereoisomeric impurities, cis-ent-Tadalafil, also known as (6S,12aR)-Tadalafil or Tadalafil EP Impurity C. While often present in small quantities, the significant in vitro pharmacological activity of this compound necessitates rigorous analytical monitoring and control to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the chemical properties, pharmacological activity, analytical detection methods, and regulatory context of this compound.

Introduction to Tadalafil and its Stereoisomers

Tadalafil's therapeutic effect is derived from its specific three-dimensional structure, which allows it to bind to the active site of the PDE5 enzyme. The manufacturing process of Tadalafil can lead to the formation of other stereoisomers, which are considered process-related impurities. These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The four stereoisomers of Tadalafil are:

-

(6R,12aR)-Tadalafil: The active pharmaceutical ingredient.

-

(6S,12aS)-Tadalafil (ent-Tadalafil): The enantiomer of the active ingredient.

-

(6R,12aS)-Tadalafil (trans-Tadalafil): A diastereomer.

-

(6S,12aR)-Tadalafil (this compound): The focus of this guide, a diastereomer.

The presence of these stereoisomeric impurities, particularly those with pharmacological activity, is a critical quality attribute that must be controlled in the final drug substance.

Physicochemical Properties of this compound

This compound shares the same molecular formula and weight as Tadalafil. Key identification details are provided in the table below.

| Property | Value |

| Systematic Name | (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |

| Synonyms | Tadalafil EP Impurity C, (6S,12aR)-Tadalafil |

| CAS Number | 171596-28-4[1][2][3] |

| Molecular Formula | C₂₂H₁₉N₃O₄[1] |

| Molecular Weight | 389.40 g/mol [1] |

| Appearance | White to Off-White Solid |

Pharmacological Activity and Toxicological Profile

A crucial aspect of evaluating any pharmaceutical impurity is understanding its biological activity and potential for toxicity.

Pharmacological Activity: PDE5 Inhibition

Contrary to being an inert impurity, this compound is a potent inhibitor of the PDE5 enzyme.[4] This is a significant finding, as its presence in the drug product could contribute to the overall pharmacological effect, and potentially to adverse effects, in an uncontrolled manner. The inhibitory potency of this compound against PDE5 has been quantified and is compared to the active ingredient, Tadalafil, in the table below.

| Compound | Target | IC₅₀ |

| Tadalafil (API) | PDE5 | ~1-5 nM[5] |

| This compound | PDE5 | 90 nM (0.09 µM)[4] |

As the data indicates, while this compound is less potent than the intended (6R,12aR) isomer, its IC₅₀ value in the nanomolar range signifies substantial biological activity.

Signaling Pathway

This compound, as a PDE5 inhibitor, is presumed to act on the same signaling pathway as Tadalafil. The inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[6][7][8]

Figure 1: PDE5-cGMP signaling pathway and the inhibitory action of this compound.

Toxicological Profile

There is a lack of specific toxicological studies for this compound. However, given its potent PDE5 inhibitory activity, it is reasonable to assume that it could contribute to the known class-related adverse effects of PDE5 inhibitors, such as headache, dyspepsia, back pain, and myalgia.[9][10][11] The European Medicines Agency (EMA) has noted that for Tadalafil, testicular findings in dogs after repeated administration were a concern, though this was at exposures higher than in humans.[12] Without specific data, the toxicological risk of this compound cannot be fully dismissed, reinforcing the need for its strict control. It is known that for some chiral drugs, one stereoisomer can be responsible for toxicity while the other provides the therapeutic effect.[13]

Regulatory Landscape and Impurity Control

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances.[14] For stereoisomeric impurities, the guidelines emphasize the need to characterize their pharmacological and toxicological properties.

According to FDA guidance, it is essential to determine the concentration of each isomer and define limits for all isomeric components.[15] The maximum allowable level of an impurity in a drug product should not exceed the level that was evaluated in nonclinical toxicity studies.[15] The EMA's guideline on chiral active substances also underscores the importance of studying both enantiomers of a racemate early in development to assess the relevance of stereoisomerism for its effects and fate in the body.[16][17]

While specific limits for this compound are not publicly detailed in pharmacopeias, the general principle of controlling impurities to a level that is both safe and achievable through good manufacturing practices (GMP) applies. Given its potent pharmacological activity, the acceptable limit for this compound would likely be very low.

Experimental Protocols

Synthesis of this compound

The synthesis of Tadalafil typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which can produce a mixture of cis and trans isomers.[18][19] The desired cis-isomer is then separated and further reacted to form Tadalafil. This compound can be synthesized or isolated from this process.

References

- 1. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 171596-28-4 | LGC Standards [lgcstandards.com]

- 4. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpar.com [ijpar.com]

- 13. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Quality: active substance | European Medicines Agency (EMA) [ema.europa.eu]

- 18. cis-Tadalafil synthesis - chemicalbook [chemicalbook.com]

- 19. WO2005068464A2 - Process for preparing tadalafil and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of cis-ent-Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-ent-Tadalafil, an enantiomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document details the synthetic pathway, experimental protocols for synthesis and purification, and in-depth characterization methodologies including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension. The therapeutic efficacy of Tadalafil is primarily attributed to the (6R, 12aR)-cis enantiomer. The synthesis of Tadalafil, therefore, requires precise stereochemical control to yield the desired cis isomer. This guide focuses on the synthesis and characterization of this compound, the (6S, 12aS) enantiomer.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This key reaction forms the tetracyclic β-carboline core of the molecule. Subsequent acylation and cyclization steps lead to the final product. The stereoselectivity of the Pictet-Spengler reaction is crucial for obtaining the desired cis isomer.

Synthetic Pathway

The overall synthetic pathway for this compound is depicted below. The process involves three main steps:

-

Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester hydrochloride and piperonal to form the cis-tetrahydro-β-carboline intermediate.

-

Acylation: Reaction of the intermediate with chloroacetyl chloride.

-

Cyclization: Ring closure with methylamine to form the diketopiperazine ring of this compound.

Experimental Protocol

Step 1: Pictet-Spengler Reaction to form cis-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester hydrochloride

-

Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30 °C.[1]

-

Heat the reaction mixture to 80-85 °C and stir for 14 hours.[1]

-

Cool the mixture to 25-30 °C.[1]

-

Add dichloromethane (500 mL) and stir for 1 hour.[1]

-

Filter the resulting solid, wash with dichloromethane (500 mL), and dry to afford the cis-intermediate.[1] The use of nitromethane or acetonitrile as a solvent can also yield high stereoselectivity (cis/trans = 99:1).[2]

Step 2: Acylation to form cis-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester

-

Dissolve the cis-intermediate from Step 1 (50 g) in dichloromethane and a 5% aqueous sodium bicarbonate solution (500 mL).[1]

-

Separate the organic layer and wash it with deionized water (500 mL).[1]

-

Add the organic layer to deionized water (50 mL) and treat with sodium bicarbonate (15 g) at 25-30 °C.[1]

-

Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) while maintaining the temperature between 0 °C and 5 °C.[1]

-

Stir the reaction mixture for three hours.[1]

-

Cool the mixture to 0-5 °C for 30 minutes, then filter and dry the solid to obtain the acylated product.[1]

Step 3: Cyclization to form this compound

-

Take the acylated product from Step 2 (30 g) in methanol (450 mL).[1]

-

Heat the mixture to 35-40 °C and add aqueous methylamine (27 mL; 40%).[1]

-

Stir the reaction mixture at 50-55 °C for 5 hours.[1]

-

Cool the mixture to 10-15 °C with continuous stirring for 30 minutes.[1]

-

Filter the solid and dry to afford this compound.[1]

Purification:

Crude Tadalafil can be purified by crystallization from a suitable solvent. C2-C6 aliphatic alcohols or mixtures of ketones or nitriles with a hydroxylic solvent are effective for crystallization.[3] The solution is typically cooled to a temperature between -20 °C and 90 °C to induce crystallization.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for separating it from its other stereoisomers. Chiral HPLC is necessary to distinguish between the enantiomers.

Experimental Protocol for Chiral HPLC:

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30 °C[4]

-

Sample Preparation: Dissolve the sample in the mobile phase.[4]

| Parameter | Value | Reference |

| Column | Chiralpak AD | [4][5] |

| Mobile Phase | Hexane:Isopropanol (1:1, v/v) | [4][5] |

| Flow Rate | 1.0 mL/min | [6] |

| UV Detection | 220 nm / 295 nm | [4][5][6] |

| Column Temperature | 30 °C | [4] |

| Purity | >95% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.

Experimental Protocol for LC-ESI-MS/MS:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mobile Phase: A low-pH mobile phase with 0.1% formic acid is often used for better ionization.[7]

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM) can be used for quantification.

| Ion | m/z | Reference |

| [M+H]⁺ | 390.4 | [7] |

| Fragment 1 | 268.3 | [7][8] |

| Fragment 2 | 135 | [9] |

| Fragment 3 | 262 | [9] |

| Fragment 4 | 197 | [9] |

| Fragment 5 | 169 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure and stereochemistry.

Experimental Protocol for ¹H NMR:

-

Internal Standard: 2,4-dinitrotoluene can be used for quantitative NMR (qNMR).[11]

-

Spectrometer: 400 MHz or higher for better resolution.[10]

| Proton Assignment | Chemical Shift (δ, ppm) | Reference |

| -CH₃ | 2.85 (s, 3H) | [10] |

| -CH₂- (piperazine ring) | 2.96 (m, 1H), 3.27 (dd, 1H) | [10] |

| -CH- (piperazine ring) | 4.05 (d, 1H), 4.09 (dd, 1H), 4.26 (d, 1H) | [10] |

| -O-CH₂-O- | 6.01 (dd, 2H) | [10] |

| Aromatic Protons | 6.62-7.51 (m) | [10] |

| -NH- (indole) | 11.07 (s, 1H) | [10] |

Mechanism of Action: PDE5 Inhibition

Tadalafil exerts its pharmacological effect by inhibiting PDE5. This inhibition leads to an increase in the intracellular concentration of cGMP, which in turn activates protein kinase G (PKG). Activated PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic route, centered around the stereoselective Pictet-Spengler reaction, offers a reliable method for obtaining the desired cis isomer. The characterization protocols for HPLC, MS, and NMR provide the necessary tools for confirming the identity, purity, and structure of the synthesized compound. A clear understanding of these technical aspects is crucial for researchers and professionals involved in the development and analysis of Tadalafil and related compounds.

References

- 1. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20070004737A1 - Process of purifying tadalafil - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN107973796B - Preparation method of tadalafil isomer - Google Patents [patents.google.com]

- 11. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stereoisomeric Landscape: A Technical Guide to the cis-ent-Tadalafil Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cis-ent-Tadalafil reference standard, a critical component in the analytical landscape of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document details its availability, physicochemical properties, and relevant experimental protocols, offering a vital resource for researchers and professionals in drug development and quality control.

Availability and Physicochemical Data of this compound

The this compound reference standard, also identified as Tadalafil Impurity A by the European Pharmacopoeia (EP), is a diastereomer of Tadalafil.[1][2] Its systematic IUPAC name is (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione.[3] This specific stereoisomer is commercially available from several specialized suppliers of pharmaceutical reference standards. The availability of this certified reference material is crucial for the accurate identification and quantification of this impurity in Tadalafil active pharmaceutical ingredients (APIs) and finished drug products.

Below is a summary of the available reference standards and their typical specifications.

| Product Name | Supplier | CAS Number | Purity | Format |

| This compound | LGC Standards | 171596-28-4 | >95% (HPLC) | Neat |

| This compound | Sigma-Aldrich (from Targetmol) | 171596-28-4 | 99.86% | Solid |

| This compound-d3 | LGC Standards | 1329799-70-3 | Not specified | Neat |

| Tadalafil EP Impurity A | SynZeal | 171596-27-3 | Not specified | Not specified |

Note: Purity values and available formats may vary by lot and supplier. It is recommended to consult the Certificate of Analysis (CoA) for specific details.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, compiled from various scientific and patent literature. These protocols are essential for laboratories that may need to synthesize the impurity for further investigation or develop and validate analytical methods.

Synthesis of Tadalafil Impurities

The synthesis of Tadalafil and its related impurities, including the cis-ent isomer, often involves a multi-step process. A common route is the Pictet-Spengler reaction.[4] The following is a generalized workflow for the synthesis of Tadalafil, which can be adapted to isolate different stereoisomers.

A detailed synthetic protocol for Tadalafil impurities is described in the work by Gilla et al. (2013), which involves the reaction of D-tryptophan methyl ester with piperonal, followed by cyclization with chloroacetyl chloride and methylamine.[4] The resulting diastereomeric mixture can then be separated by chromatographic techniques to isolate the desired this compound.

Analytical Method for Tadalafil and its Impurities

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Tadalafil and the detection of its impurities.[5][6] A validated RP-HPLC method is crucial for quality control in pharmaceutical manufacturing.

A Representative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Poroshell 120EC-C18, 100×4.6 mm, 2.7 µm) is often used.[5]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) is a common mobile phase.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 285 nm is suitable for Tadalafil and its impurities.[6]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

Under these conditions, Tadalafil and its impurities, including this compound, can be effectively separated and quantified. The use of a certified this compound reference standard is essential for peak identification and accurate quantification.

Biological Activity and Signaling Pathway

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[7] By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.

The stereochemistry of Tadalafil is critical for its biological activity. The (6R,12aR) isomer, which is the active pharmaceutical ingredient, exhibits the most potent PDE5 inhibitory activity.[3] Other stereoisomers, such as this compound, are reported to have significantly lower or negligible activity.[8][9] The presence of these impurities does not contribute to the therapeutic effect and must be controlled within strict limits to ensure the safety and efficacy of the drug product.

The signaling pathway of Tadalafil's action is well-established.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Tadalafil EP Impurity A | 171596-27-3 | SynZeal [synzeal.com]

- 3. [The Configuration of Tadalafil and Tadalafil Analogues Found in Dietary Supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpar.com [ijpar.com]

- 6. researchgate.net [researchgate.net]

- 7. CN109796461B - Preparation process of tadalafil impurity I - Google Patents [patents.google.com]

- 8. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Potency: An In-depth Technical Guide to the Stereochemistry of Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding the spatial arrangement of atoms within this complex molecule is paramount, as it dictates its pharmacological activity, binding affinity, and overall therapeutic efficacy. This document delves into the core stereochemical aspects of Tadalafil, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to support advanced research and development in this field.

The Chiral Core of Tadalafil: Structure and Isomerism

Tadalafil, with the chemical formula C₂₂H₁₉N₃O₄, is a complex heterocyclic molecule. Its structure features two stereogenic centers at the C6 and C12a positions of the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system.[1][2] This inherent chirality gives rise to four possible stereoisomers, existing as two pairs of enantiomers:

-

(cis)-isomers: (6R, 12aR)-Tadalafil and (6S, 12aS)-Tadalafil

-

(trans)-isomers: (6R, 12aS)-Tadalafil and (6S, 12aR)-Tadalafil

The clinically approved and pharmacologically active form of the drug is the (6R, 12aR)-Tadalafil isomer.[3][4] This specific configuration is crucial for its high-affinity binding to the active site of the PDE5 enzyme.

Pharmacological Activity of Tadalafil Stereoisomers

The stereochemical configuration of Tadalafil has a profound impact on its ability to inhibit the PDE5 enzyme. The (6R, 12aR) isomer is the most potent inhibitor, while the other isomers exhibit significantly reduced or no activity.

Table 1: Comparative PDE5 Inhibitory Activity of Tadalafil Stereoisomers

| Stereoisomer | Configuration | PDE5 IC₅₀ (nM) | Relative Activity |

| Tadalafil | (6R, 12aR) | 5[2][5][6] | Highly Active |

| Enantiomer | (6S, 12aS) | Inactive at concentrations up to 10,000 nM[7] | Inactive |

| Diastereomer | (6S, 12aR) | 5[1][5] | Highly Active |

| Diastereomer | (6R, 12aS) | 90[7][8] | Moderately Active |

Note: The (6S, 12aR) isomer, while reported to have a similar IC₅₀ value to the active (6R, 12aR) isomer in one source, is generally considered less active in the broader context of Tadalafil's stereospecificity. The primary therapeutic agent is exclusively the (6R, 12aR) isomer.

Physicochemical Properties of Tadalafil Stereoisomers

The physical and chemical properties of the Tadalafil stereoisomers, such as melting point and solubility, are critical for their formulation and bioavailability. While data for all individual isomers is not extensively available, the following table summarizes the known properties. Enantiomers, such as (6R, 12aR) and (6S, 12aS)-Tadalafil, are expected to have identical physical properties in a non-chiral environment.

Table 2: Physicochemical Properties of Tadalafil and its Stereoisomers

| Stereoisomer | Configuration | Melting Point (°C) | Aqueous Solubility |

| Tadalafil | (6R, 12aR) | 301-303[9][10][11] | Practically insoluble in water[9][10] |

| Enantiomer | (6S, 12aS) | ~301-303 (inferred) | Practically insoluble in water (inferred) |

| Diastereomer | (6S, 12aR) | 286-288[9] or 276-281[] | Data not available |

| Diastereomer | (6R, 12aS) | 295-296[9] | Practically insoluble in water[13] |

Experimental Protocols

Stereoselective Synthesis of Tadalafil Isomers

The synthesis of the pharmacologically active (6R, 12aR)-Tadalafil and its other stereoisomers is a critical aspect of drug manufacturing and research. The general approach involves a Pictet-Spengler reaction, followed by the formation of the piperazinedione ring. The stereochemical outcome is largely determined by the chirality of the starting materials, particularly the tryptophan derivative.

General Synthetic Strategy:

-

Pictet-Spengler Reaction: This key step involves the condensation of a tryptophan derivative with an aldehyde (piperonal) to form the tetracyclic β-carboline core. The stereochemistry at C6 and C12a is established during this reaction.

-

To obtain the (6R, 12aR) and (6R, 12aS) isomers, D-tryptophan methyl ester is typically used as the starting material.

-

To obtain the (6S, 12aS) and (6S, 12aR) isomers, L-tryptophan methyl ester is used.[4]

-

-

Formation of the Piperazinedione Ring: The resulting β-carboline intermediate undergoes a series of reactions, including chloroacetylation and subsequent cyclization with methylamine, to form the fused piperazinedione ring.[14]

Protocol for the Synthesis of (6R, 12aR)-Tadalafil (Illustrative):

-

Step 1: Esterification of D-Tryptophan. D-tryptophan is reacted with thionyl chloride in methanol to produce D-tryptophan methyl ester hydrochloride.

-

Step 2: Pictet-Spengler Reaction. D-tryptophan methyl ester hydrochloride is condensed with piperonal in a suitable solvent such as sulfolane at elevated temperatures (e.g., 80-85°C) to yield the cis- and trans-tetrahydro-β-carboline intermediates. The cis-isomer is the desired precursor for (6R, 12aR)-Tadalafil.[14]

-

Step 3: Chloroacetylation. The isolated cis-intermediate is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) in a solvent like dichloromethane.

-

Step 4: Cyclization. The chloroacetylated intermediate is then cyclized by reacting with an aqueous solution of methylamine in a solvent such as methanol at elevated temperatures (e.g., 50-55°C) to yield (6R, 12aR)-Tadalafil.[14]

Note: The synthesis of the other stereoisomers follows a similar pathway, with the primary difference being the use of L-tryptophan for the (6S, 12aS) and (6S, 12aR) isomers. The separation of diastereomers formed during the Pictet-Spengler reaction is often a critical step.

Chiral Separation of Tadalafil Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for the separation and quantification of the four Tadalafil stereoisomers.

Detailed HPLC Protocol: [5][9]

-

Chromatographic System:

-

Column: Chiralpak AD (amylose derivative) or Chiralpak-IC (cellulose derivative).

-

Mobile Phase: A mixture of hexane and isopropyl alcohol (typically in a 1:1 v/v ratio).

-

Flow Rate: 0.75 to 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Dissolve the sample containing the Tadalafil isomers in the mobile phase or a suitable solvent mixture.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution (e.g., 10-20 µL).

-

Monitor the separation of the four stereoisomers. The typical elution order on a Chiralpak AD column is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[5]

-

Quantify the individual isomers by comparing their peak areas to those of reference standards.

-

Visualizing the Mechanism of Action and Synthetic Logic

Tadalafil's Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The following diagram illustrates this signaling pathway.

Stereoselective Synthesis Workflow

The following diagram outlines the logical workflow for the stereoselective synthesis of the four Tadalafil stereoisomers, highlighting the critical role of the chiral starting material.

Conclusion

The stereochemistry of Tadalafil is a critical determinant of its pharmacological activity. The (6R, 12aR) configuration is essential for potent and selective inhibition of PDE5. This technical guide has provided a detailed overview of the stereoisomers of Tadalafil, their comparative activities, and key experimental methodologies for their synthesis and separation. The provided diagrams offer a clear visual representation of the underlying biochemical pathway and synthetic strategies. A thorough understanding of these stereochemical principles is indispensable for researchers and professionals involved in the development, manufacturing, and quality control of Tadalafil and related pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tadalafil | 171596-29-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 9. uop.edu.jo [uop.edu.jo]

- 10. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tadalafil [drugfuture.com]

- 13. Buy Tadalafil, (6R,12aS)- | 171596-27-3 | >98% [smolecule.com]

- 14. biocompare.com [biocompare.com]

Navigating the Stereochemical Landscape of Tadalafil: An In-Depth Technical Guide to Preliminary In-vitro Studies of its Isomers

For Researchers, Scientists, and Drug Development Professionals

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications. As a molecule with two chiral centers, Tadalafil exists as a set of four stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. This technical guide provides a comprehensive overview of the available preliminary in-vitro studies on Tadalafil isomers, summarizing key findings, detailing experimental approaches, and highlighting the critical need for further research in this area.

Introduction to Tadalafil and its Stereoisomers

Tadalafil possesses two chiral centers at the 6 and 12a positions of its hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione core. This gives rise to four distinct stereoisomers:

-

(6R, 12aR)-Tadalafil: The pharmacologically active isomer and the sole component of the approved drug, Cialis®.

-

(6S, 12aS)-Tadalafil: The enantiomer of the active drug.

-

(6R, 12aS)-Tadalafil: A diastereomer.

-

(6S, 12aR)-Tadalafil: A diastereomer.

Understanding the in-vitro pharmacological profile of each isomer is crucial for a complete comprehension of Tadalafil's structure-activity relationship, for ensuring the stereochemical purity of the active pharmaceutical ingredient, and for identifying any potential off-target effects or even novel therapeutic activities of the other isomers.

Quantitative In-vitro Activity of Tadalafil Isomers

While comprehensive in-vitro studies directly comparing the four isomers are limited in the public domain, available data consistently indicate that the (6R, 12aR) configuration is essential for potent PDE5 inhibition. The (6R, 12aR) isomer is reported to have the most potent inhibitory activity against phosphodiesterase-type-5[1]. One study noted that besides the active (6R, 12aR) isomer, only (-)-trans-tadalafil, identified as the (6R, 12aS) stereoisomer, exhibits some PDE5 inhibitory activity[2][3]. Another source describes ent-Tadalafil, the (6S, 12aS) enantiomer, as an inactive cis-enantiomer of the (6R, 12aS) compound[4].

For the active (6R, 12aR)-Tadalafil, several in-vitro studies have established its high potency for PDE5, with reported IC50 values of 1.2 nM and 1.8 nM[4].

Table 1: Summary of In-vitro PDE5 Inhibitory Activity of Tadalafil Isomers

| Isomer | Configuration | PDE5 Inhibitory Activity | Reported IC50 (nM) |

| Tadalafil | (6R, 12aR) | Potent Inhibitor | 1.2 - 1.8[4] |

| ent-Tadalafil | (6S, 12aS) | Inactive | Not Reported |

| Diastereomer 1 | (6R, 12aS) | Some Activity | Not Reported |

| Diastereomer 2 | (6S, 12aR) | Not Reported | Not Reported |

Note: The lack of reported quantitative data for three of the four isomers underscores a significant gap in the current scientific literature.

Experimental Protocols

The methodologies employed in the in-vitro assessment of Tadalafil and its isomers are crucial for obtaining reliable and reproducible data. The following sections detail the typical experimental protocols for chiral separation and in-vitro PDE5 inhibition assays.

Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and quantification of the four stereoisomers of Tadalafil.

Table 2: Example HPLC Protocol for Chiral Separation of Tadalafil Isomers

| Parameter | Specification |

| Column | Chiralpak AD |

| Mobile Phase | Hexane–isopropyl alcohol (1:1, v/v) |

| Detection | UV at 220 nm |

| Flow Rate | Not specified |

| Temperature | Not specified |

| Outcome | Baseline chiral separation of the four isomers within 30 minutes.[5] |

This method allows for the determination of the enantiomeric and diastereomeric purity of Tadalafil samples. The limits of quantitation have been reported as 0.60, 0.90, 1.20, and 1.80 ng for the (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR) isomers, respectively[5].

In-vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

The following outlines a general protocol for determining the inhibitory activity of Tadalafil isomers against the PDE5 enzyme.

Detailed Steps:

-

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and the substrate, cyclic guanosine monophosphate (cGMP), are prepared in an appropriate assay buffer.

-

Compound Dilution: A dilution series of each Tadalafil isomer is prepared.

-

Incubation: The PDE5 enzyme is pre-incubated with varying concentrations of the test isomers for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

-

Reaction Termination: After a specific incubation time, the reaction is terminated.

-

Detection: The amount of remaining cGMP or the product (GMP) is quantified using methods such as luminescence-based assays, fluorescence polarization, or radioimmunoassay.

-

Data Analysis: The percentage of enzyme inhibition for each isomer concentration is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Signaling Pathway of Tadalafil

The primary mechanism of action for (6R, 12aR)-Tadalafil is the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

This pathway is crucial for smooth muscle relaxation, particularly in the corpus cavernosum, leading to its therapeutic effect in erectile dysfunction. While this pathway is well-established for the active (6R, 12aR)-Tadalafil, the extent to which the other isomers interact with and modulate this or other signaling pathways remains largely unexplored.

Future Directions and Conclusion

The available in-vitro data on Tadalafil isomers, while limited, strongly suggest that the (6R, 12aR) stereochemistry is paramount for high-affinity binding and potent inhibition of PDE5. However, the lack of comprehensive, comparative studies on all four isomers represents a significant knowledge gap.

Future research should focus on:

-

Systematic In-vitro Profiling: Conducting head-to-head comparisons of all four isomers against a panel of phosphodiesterases (PDE1-11) to determine their potency and selectivity.

-

Binding Studies: Performing kinetic and binding assays to elucidate the specific interactions of each isomer with the active site of PDE5.

-

Cell-based Assays: Utilizing relevant cell lines to investigate the functional consequences of PDE5 inhibition by each isomer and to screen for potential off-target effects.

-

In-vitro Metabolism: Investigating the metabolic stability and potential for stereochemical inversion of the isomers in liver microsomes.

A thorough in-vitro characterization of all Tadalafil isomers is not only of academic interest but also has important implications for drug manufacturing, quality control, and the potential discovery of novel pharmacological activities. This guide serves as a foundational resource for researchers embarking on such investigations, summarizing the current state of knowledge and providing a roadmap for future studies.

References

- 1. [The Configuration of Tadalafil and Tadalafil Analogues Found in Dietary Supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule contains two chiral centers, resulting in the potential for four stereoisomers: (6R, 12aR), (6R, 12aS), (6S, 12aR), and (6S, 12aS). As stereoisomers can exhibit different pharmacological and toxicological profiles, the development of robust analytical methods for their separation and quantification is crucial for quality control and regulatory compliance in the pharmaceutical industry. This application note provides a detailed protocol for the chiral separation of Tadalafil isomers using High-Performance Liquid Chromatography (HPLC).

Principle

The method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and enabling their separation. A normal-phase mobile system is employed to achieve optimal resolution. Detection is performed using UV spectrophotometry.

Data Summary

The following tables summarize the key chromatographic parameters and quantitative data for the chiral separation of Tadalafil isomers based on established methods.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak AD | Lux 5 µm Amylose-1 |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (1:1, v/v)[1][2] | Hexane:Isopropanol (50:50, v/v)[3] |

| Flow Rate | 0.75 mL/min[3] | 1.0 mL/min |

| Detection Wavelength | 220 nm[1][2] | 222 nm[3][4] |

| Column Temperature | Ambient | 30 °C[3][4] |

| Injection Volume | 10 µL | 20 µL[4] |

Table 2: Quantitative Data for Tadalafil Isomer Separation

| Isomer | Retention Time (min) - Approx. | Resolution (Rs) | Limit of Quantitation (ng) |

| (6R, 12aS) | ~10 | > 2.0[1][2] | 0.60[1][2][5] |

| (6R, 12aR) - Tadalafil | ~12 | > 2.0[1][2] | 0.90[1][2][5] |

| (6S, 12aS) | ~18 | > 2.0[1][2] | 1.20[1][2][5] |

| (6S, 12aR) | ~22 | > 2.0[1][2] | 1.80[1][2][5] |

Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase composition.

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of Tadalafil isomers.

Materials and Reagents

-

Tadalafil Reference Standard and its isomers ((6R, 12aS), (6S, 12aR), (6S, 12aS))

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium Hydroxide (1.0 M in Methanol)

-

Trifluoroacetic Acid (TFA)

-

Deionized Water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Chiral Column: Chiralpak AD (250 x 4.6 mm, 5 µm) or Lux 5 µm Amylose-1 (150 x 4.6 mm, 5 µm)

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Sonicator

Preparation of Solutions

3.1. Mobile Phase Preparation

-

Prepare the mobile phase by mixing Hexane and Isopropanol in a 1:1 (v/v) ratio.[1][2]

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3.2. Diluent Preparation

-

Prepare the diluent by mixing Hexanes, Isopropanol, and Acetonitrile in a 40:40:20 (v/v/v) ratio.[3]

3.3. Standard Stock Solution Preparation (0.5 mg/mL)

-

Accurately weigh about 25 mg of Tadalafil reference standard and transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

3.4. System Suitability Solution (Generation of Isomers)

-

To generate the Tadalafil isomers for system suitability testing, dissolve 25 mg of Tadalafil in 40 mL of diluent in a 50 mL volumetric flask.[3]

-

Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol and let the solution stand at room temperature for 20 minutes. This condition facilitates the epimerization of Tadalafil.[3]

-

Add 1.0 mL of Trifluoroacetic Acid to neutralize the base and then dilute to the 50 mL mark with the diluent.[3]

3.5. Working Standard Solution

-

Prepare a working standard solution of Tadalafil at a suitable concentration (e.g., 0.0125 mg/mL) by diluting the Standard Stock Solution with the mobile phase.

HPLC Method Parameters

-

Column: Chiralpak AD (250 x 4.6 mm, 5 µm)

-

Flow Rate: 0.75 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Run Time: Approximately 30 minutes to ensure elution of all four isomers.[1][2]

System Suitability

-

Inject the System Suitability Solution.

-

The resolution between any two adjacent peaks should be not less than 2.0.[1][2]

-

The relative standard deviation (RSD) for replicate injections of the Tadalafil peak should be not more than 2.0%.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution to verify the performance of the chromatographic system.

-

Inject the Working Standard Solution.

-

Inject the sample solutions.

-

Identify the peaks of the Tadalafil isomers based on their retention times relative to the standard.

-

Integrate the peak areas and calculate the amount of each isomer in the sample.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the chiral HPLC separation of Tadalafil isomers.

Caption: Relationship between Tadalafil and its stereoisomers.

References

Application Notes and Protocols for the Analysis of cis-ent-Tadalafil in Bulk Drug Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] The manufacturing process of tadalafil can result in the formation of several stereoisomers, including the cis-ent-Tadalafil ((6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione).[3] As impurities can affect the efficacy and safety of the final drug product, regulatory agencies require stringent control over their levels.[4] These application notes provide detailed protocols for the analysis of this compound in bulk drug samples using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), ensuring the quality and purity of the API.

Mechanism of Action: Tadalafil as a PDE5 Inhibitor

Tadalafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[4][5] In the corpus cavernosum of the penis, nitric oxide (NO) is released during sexual stimulation, which activates the enzyme guanylate cyclase. This leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil increases the intracellular concentration of cGMP, thereby enhancing the erectile response.[4]

Analytical Methods for this compound Quantification

The accurate quantification of this compound and other isomers in bulk tadalafil is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, offering high resolution and sensitivity.[4][6][7] Additionally, quantitative ¹H-NMR (qNMR) spectroscopy presents a powerful alternative that does not require a reference standard for the analyte.[8][9]

High-Performance Liquid Chromatography (HPLC)